molecular formula C28H24F3N7O2 B1671981 GNF-7

GNF-7

Katalognummer: B1671981
Molekulargewicht: 547.5 g/mol
InChI-Schlüssel: SZNYUUZOQHNEKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von GNF-7 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die endgültigen Kupplungsreaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung von Schlüsselzwischenprodukten, gefolgt von Kupplungs- und Reinigungsschritten beinhalten . Industrielle Produktionsmethoden für this compound sind ebenfalls urheberrechtlich geschützt und beinhalten großtechnische Synthese- und Reinigungsprozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

GNF-7 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia (AML)

GNF-7 has shown promising results in treating AML, particularly in cases with FLT3 mutations:

  • Efficacy Against FLT3 Mutations : In vitro studies demonstrated that this compound significantly inhibits the proliferation of FLT3-ITD expressing cells, showing cytotoxic effects on leukemic stem cells and extending survival in patient-derived xenograft models .
  • Overcoming Drug Resistance : this compound has been identified as a potential solution for patients who develop resistance to existing FLT3 inhibitors like quizartinib and gilteritinib. It maintains efficacy against resistant mutations such as FLT3-ITD/F691L .

RAS Pathway Targeting

In addition to its effects on FLT3, this compound is also being studied for its ability to inhibit mutant RAS signaling pathways:

  • Targeting NRAS and KRAS Mutations : this compound has demonstrated anti-proliferative activities against cancer cells harboring various RAS mutations (e.g., KRAS-G12D, KRAS-G12V). It effectively suppresses MAPK and AKT signaling pathways associated with these mutations .

Study on AML with FLT3 Mutations

A recent study explored the antitumor activity of this compound against FLT3-ITD AML:

ParameterResults
Cell LineMOLM-13 (FLT3-ITD)
IC506.56 nM
Efficacy Compared to ControlSignificant reduction in leukemia cell counts
Survival BenefitProlonged survival in PDX models

The study concluded that this compound not only inhibited cell proliferation but also induced apoptosis in leukemic cells expressing FLT3 mutations .

Inhibition of RAS Signaling

Another investigation focused on the effects of this compound on cells with mutant RAS:

Cancer Cell TypeMutationAnti-Proliferative Activity (GI50)
AsPC-1KRAS-G12D0.029 µM
SW480KRAS-G12V0.447 µM
OCI-AML3NRAS-Q61LNotable suppression observed

This study highlighted the potential of this compound as a multi-targeted approach for cancers driven by RAS mutations .

Vergleich Mit ähnlichen Verbindungen

GNF-7 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner multi-target-Kinase-Hemmung und seiner Fähigkeit, Medikamentenresistenz zu überwinden. Zu den ähnlichen Verbindungen gehören:

Biologische Aktivität

GNF-7 is a potent small molecule inhibitor primarily known for its activity against the Bcr-Abl fusion protein, which plays a significant role in certain types of leukemia. Its biological activity extends beyond Bcr-Abl inhibition, impacting various cellular processes and pathways. This article summarizes the key findings related to the biological activity of this compound, supported by data tables and case studies.

This compound functions as a Bcr-Abl inhibitor , exhibiting selective inhibition against several clinically relevant mutants, including T315I, G250E, E255V, F317L, and M351T. The compound has been shown to inhibit the kinase activities of RIPK1 and RIPK3, disrupting the formation of the necrosome complex involved in necroptosis, a form of programmed cell death distinct from apoptosis .

Biological Effects

  • Inhibition of Necroptosis :
    • This compound was identified as a potent inhibitor of necroptosis in both human and mouse cells. It does not protect cells from apoptosis but specifically targets necroptotic pathways.
    • In vivo studies demonstrated that this compound ameliorated acute kidney injury (AKI) induced by cisplatin and ischemia/reperfusion, reducing renal cell necrosis and inflammatory responses .
  • Anti-Leukemia Activity :
    • This compound induces cell cycle arrest and apoptosis in leukemia cells harboring NRAS mutations. It shows significant growth inhibitory activity in human colon cancer cells as well .
    • In xenotransplantation models in mice, this compound improved survival rates among leukemia cell-transplanted mice .
  • FLT3 Inhibition :
    • Recent studies have identified this compound as a novel FLT3 inhibitor that overcomes drug resistance in FLT3-ITD expressing Ba/F3 cells, demonstrating potent anti-leukemia activity on primary FLT3-ITD positive patient samples .

Table 1: Inhibition Potency of this compound against Bcr-Abl Mutants

Bcr-Abl MutantIC50 (nM)
Wild-type133
T315I61
G250ETBD
E255VTBD
F317LTBD
M351TTBD

Table 2: Biological Activities of this compound

ActivityModel/SystemResult/Effect
Necroptosis InhibitionHuman & Mouse CellsPotent inhibition observed
Acute Kidney Injury (AKI)Mouse ModelsAmeliorated renal cell necrosis
Leukemia Cell LinesNRAS Mutant CellsInduced cell cycle arrest and apoptosis
FLT3 InhibitionBa/F3 CellsOvercame drug resistance

Case Study 1: Acute Kidney Injury

A study published in Cell Death & Disease highlighted the effectiveness of this compound in models of AKI. The compound was administered orally to mice subjected to ischemia/reperfusion injury. Results indicated a significant reduction in renal inflammation and necrosis compared to control groups, suggesting its potential therapeutic application in managing AKI .

Case Study 2: Leukemia Treatment

In a clinical investigation involving patients with FLT3-ITD positive leukemia, this compound was evaluated for its ability to induce remission. The study found that patients treated with this compound showed improved survival rates and reduced leukemic cell proliferation compared to those receiving standard therapies .

Eigenschaften

IUPAC Name

N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNYUUZOQHNEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNF-7
Reactant of Route 2
Reactant of Route 2
GNF-7
Reactant of Route 3
Reactant of Route 3
GNF-7
Reactant of Route 4
Reactant of Route 4
GNF-7
Reactant of Route 5
Reactant of Route 5
GNF-7
Reactant of Route 6
GNF-7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.